Verbénaline

Vue d'ensemble

Description

La verbénaline est un composé chimique classé comme un iridoïde glucosideLa this compound est connue pour ses diverses activités biologiques, notamment ses propriétés hypnotiques, antioxydantes et hépatoprotectrices .

Applications De Recherche Scientifique

Chemistry: Verbenalin is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glucosides.

Medicine: Verbenalin has demonstrated neuroprotective effects in models of Alzheimer’s disease by reducing amyloid-beta peptide generation.

Mécanisme D'action

Target of Action

Verbenalin, a major constituent of Verbena officinalis, has been found to interact with several targets. One of the primary targets of Verbenalin is the Amyloid-beta (Aβ) peptide . Aβ peptide is a key player in the pathogenesis of Alzheimer’s disease (AD), and its overproduction leads to the formation of plaques in the brain, a hallmark of AD . Another significant target of Verbenalin is the Natural Killer (NK) cells . NK cells play a crucial role in the immune system’s response to tumorigenic and pathogen-infected cells .

Mode of Action

Verbenalin interacts with its targets in a way that leads to beneficial changes. In the context of AD, Verbenalin reduces the intracellular expression and release of the Amyloid Precursor Protein (APP), thereby decreasing the production of Aβ peptides . This interaction helps in reducing the formation of plaques in the brain . When it comes to NK cells, Verbenalin enhances their killing efficiency by accelerating the killing processes without affecting NK cell proliferation or the expression of cytotoxic proteins .

Biochemical Pathways

Verbenalin affects several biochemical pathways. It influences the amyloidogenic pathway by reducing the production of Aβ peptides . This action can lead to a decrease in plaque formation, a characteristic feature of AD . Verbenalin also impacts the immune response pathway by enhancing the killing efficiency of NK cells . This can lead to improved immune response against tumorigenic and pathogen-infected cells .

Result of Action

The action of Verbenalin at the molecular and cellular levels leads to several beneficial effects. By reducing the production of Aβ peptides, Verbenalin may help in mitigating the pathological hallmarks of AD . It also restores the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of AD animal models . In terms of immune response, Verbenalin enhances the killing efficiency of NK cells, potentially improving the body’s defense against tumorigenic and pathogen-infected cells .

Action Environment

It is known that the tissue distribution of verbenalin may be related to the branching of pathways

Analyse Biochimique

Biochemical Properties

Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .

Cellular Effects

Verbenalin has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, verbenalin reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . Verbenalin also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .

Molecular Mechanism

Verbenalin exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, verbenalin decreases the expression and release of APP, leading to reduced Aβ peptide production .

Temporal Effects in Laboratory Settings

Over time, verbenalin shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on verbenalin’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.

Dosage Effects in Animal Models

In animal models of AD, verbenalin treatment leads to decreased Aβ and tau expression levels in the hippocampus

Metabolic Pathways

Verbenalin is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway

Transport and Distribution

The tissue distribution of verbenalin may be related to the branching of pathways in the biosynthesis of iridoid glycosides

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La verbénaline peut être synthétisée par extraction de Verbena officinalis. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler les composés bioactifs de la matière végétale . La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier et quantifier la this compound à partir de l'extrait .

Méthodes de production industrielle

La production industrielle de this compound implique la culture à grande échelle de Verbena officinalis suivie de processus d'extraction et de purification. Les cultures en bioréacteurs ont été explorées pour optimiser la production de this compound et d'autres composés bioactifs à partir de la plante .

Analyse Des Réactions Chimiques

Types de réactions

La verbénaline subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation. Ces réactions peuvent modifier la structure et l'activité biologique de la this compound.

Réactifs et conditions courants

Hydrolyse : L'hydrolyse acide ou enzymatique peut décomposer la this compound en ses aglycones et ses composants sucrés.

Oxydation : Les agents oxydants tels que le peroxyde d'hydrogène peuvent oxyder la this compound, conduisant à la formation de différents produits d'oxydation.

Glycosylation : La glycosylation enzymatique peut attacher des groupements sucre à la this compound, modifiant sa solubilité et son activité biologique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la verbénalol, la verbénone et divers glycosides. Ces produits peuvent présenter des activités biologiques différentes par rapport au composé parent .

Applications de la recherche scientifique

Chimie : La this compound est utilisée comme composé de référence en chimie analytique pour l'identification et la quantification des iridoïdes glucosides.

Médecine : La this compound a démontré des effets neuroprotecteurs dans des modèles de maladie d'Alzheimer en réduisant la génération de peptide bêta-amyloïde.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires:

Modulation immunitaire : La this compound améliore l'efficacité de destruction des cellules tueuses naturelles en réduisant le temps de contact nécessaire pour tuer les cellules cibles.

Anti-inflammatoire : La this compound module l'expression des cytokines inflammatoires, réduisant ainsi l'inflammation.

Comparaison Avec Des Composés Similaires

La verbénaline est souvent comparée à d'autres iridoïdes glucosides tels que l'hastatoside, la verbascoside et l'isoverbascoside. Ces composés partagent des activités biologiques similaires mais diffèrent par leur structure chimique et leurs effets spécifiques:

Hastatoside : Comme la this compound, l'hastatoside présente des activités hypnotiques et antioxydantes.

Isoverbascoside : Présente des activités biologiques similaires à la verbascoside mais avec des profils de puissance et de solubilité différents.

La this compound se distingue par sa combinaison unique d'effets hypnotiques, neuroprotecteurs et immunomodulateurs, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

IUPAC Name |

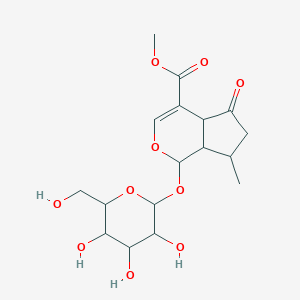

methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-37-8 | |

| Record name | Cornin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.